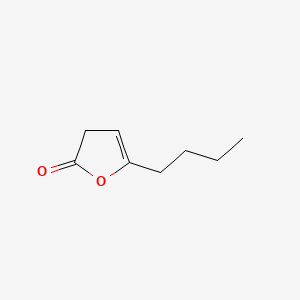

5-Butyl-2(3H)-furanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31450-61-0 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-butyl-3H-furan-2-one |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |

InChI Key |

QTLGKYQQIZFPIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CCC(=O)O1 |

Origin of Product |

United States |

Natural Occurrence, Biosynthesis, and Ecological Roles of 5 Butyl 2 3h Furanone

Furanones as Signaling Molecules in Microbial Communities

Certain furanone derivatives have been extensively studied for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). researchgate.netmdpi.com Quorum sensing allows bacteria to coordinate gene expression in response to population density, controlling processes like biofilm formation and the production of virulence factors. mdpi.comtandfonline.com

Halogenated furanones, such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, isolated from the marine alga Delisea pulchra, are well-documented for their quorum-sensing inhibitory (QSI) activity. researchgate.netmdpi.com These compounds can disrupt QS in various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com They have been shown to inhibit biofilm formation and the swarming motility of E. coli. researchgate.netmdpi.com The mechanism of action for some furanones involves interfering with the LuxR-type proteins, which are receptors for the N-acylhomoserine lactone (AHL) signaling molecules that mediate QS in many Gram-negative bacteria. nih.govasm.org For instance, a natural furanone was found to disrupt QS in Vibrio harveyi by preventing the master regulator protein LuxR from binding to DNA, thereby blocking the expression of QS-regulated genes. nih.gov

Interestingly, the effect of furanones can differ in Gram-positive bacteria. In some staphylococcal species, a specific brominated furanone was found to enhance biofilm formation at subinhibitory concentrations by interfering with the luxS quorum-sensing system. asm.org

Role as Attractants and Pheromones in Non-Human Organisms

Beyond their role in microbial interactions, furanones and their derivatives can act as attractants and pheromones in the animal kingdom. ebi.ac.uk

5-Butyl-2(3H)-furanone (γ-octalactone) is classified as an insect attractant. ebi.ac.uk Its presence in the urine of male mound-building mice, which is eliminated upon castration, strongly suggests a function in chemical communication, possibly as a pheromone. ebi.ac.uk In the leaf-footed bug, Leptoglossus zonatus, a related compound, 5-ethyl-2(5H)-furanone, has been identified for the first time as a defensive compound for a species in its family. researchgate.net While not directly this compound, this highlights the role of similar furanone structures in insect chemical signaling. The female-produced pheromone of the Japanese beetle, (R,Z)-5-(l-decenyl)dihydro-2(3H)furanone, is another example of a furanone derivative acting as a potent sex attractant. researchgate.net

Table 2: Ecological Roles of Furanone Derivatives

| Compound Family/Specific Compound | Organism(s) Affected | Ecological Role | Mechanism of Action (if known) |

|---|---|---|---|

| Halogenated Furanones | Escherichia coli, Vibrio harveyi, Pseudomonas aeruginosa | Quorum Sensing Inhibition, Biofilm Inhibition | Interferes with LuxR-type proteins, preventing DNA binding |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Staphylococcus epidermidis, Staphylococcus aureus | Biofilm Enhancement (at subinhibitory concentrations) | Repression of the luxS quorum sensing system |

| This compound (γ-octalactone) | Insects | Insect Attractant | - |

| This compound (γ-octalactone) | Mus spicilegus (Mound-building mouse) | Potential Pheromone | Found in male urine, production is hormone-dependent |

| 5-Ethyl-2(5H)-furanone | Leptoglossus zonatus (Leaf-footed bug) | Defensive Compound | - |

| (R,Z)-5-(l-decenyl)dihydro-2(3H)furanone | Popillia japonica (Japanese beetle) | Female Sex Pheromone | Attracts males |

Biological Activities and Mechanistic Investigations of 5 Butyl 2 3h Furanone Non Clinical Focus

Modulation of Microbial Physiology and Community Dynamics

The influence of furanone compounds on microbial life, particularly in the context of community behaviors and virulence, has been a significant area of research. Much of the detailed mechanistic work has been conducted on a halogenated derivative, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, which provides a model for understanding the potential activities of the broader class of 5-alkyl-2(3H)-furanones.

Quorum Sensing Interference and Attenuation of Bacterial Virulence

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including the expression of virulence factors. Furanones have been identified as potent inhibitors of this system.

The mechanism of this interference involves the disruption of the transcriptional regulator protein LuxR. The furanone prevents LuxR from binding to the promoter sequences of QS-regulated genes, thereby blocking the entire signaling cascade. nih.govbrieflands.com This action attenuates bacterial virulence by inhibiting the expression of QS-controlled factors. For example, in Pseudomonas putida F1, this brominated furanone was found to inhibit the synthesis of siderophores, which are iron-chelating compounds often linked to virulence, in a concentration-dependent manner. nih.gov

Table 1: Quorum Sensing Interference by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone

| Target Organism | QS System Targeted | Observed Effect | Concentration |

|---|---|---|---|

| Vibrio harveyi | Autoinducer-1 (AI-1) | 3,300-fold inhibition | 10 µg/ml |

| Vibrio harveyi | Autoinducer-2 (B1199439) (AI-2) | 5,500-fold inhibition | 10 µg/ml |

| Escherichia coli | Autoinducer-2 (AI-2) | 26-600-fold inhibition | 10 µg/ml |

| Pseudomonas putida F1 | Not specified | 57% inhibition of siderophore synthesis | 100 µg/ml |

Inhibition and Regulation of Biofilm Formation in Microorganisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents. The formation of biofilms is often regulated by quorum sensing, making it a target for furanone activity.

Similarly, in the Gram-positive bacterium Bacillus subtilis, this brominated furanone was shown to inhibit biofilm formation in a concentration-dependent manner. At 40 µg/ml, it reduced biofilm thickness by 25% and the percentage of live cells by 63%. researchgate.net The ability of furanone derivatives to inhibit biofilm formation has been noted across a range of both Gram-negative and Gram-positive bacteria, including various species of Staphylococcus. researchgate.netmdpi.com However, at sub-inhibitory concentrations, the same brominated furanone was found to enhance biofilm formation in Staphylococcus epidermidis and Staphylococcus aureus, an effect mediated by the repression of the luxS gene. asm.org

Table 2: Biofilm Inhibition by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone

| Target Organism | Concentration | Key Findings |

|---|---|---|

| Escherichia coli | 60 µg/ml | 55% decrease in biofilm thickness, 87% decrease in live cells. nih.gov |

| Bacillus subtilis | 40 µg/ml | 25% decrease in biofilm thickness, 63% decrease in live cells. researchgate.net |

Effects on Microbial Growth and Viability (e.g., antimicrobial, antifungal effects in in vitro and non-human systems)

Beyond their anti-virulence and anti-biofilm properties, furanone derivatives also exhibit direct antimicrobial and antifungal activities.

A variety of 2(5H)-furanone derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov For instance, the brominated furanone [(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone] is bactericidal for staphylococci at concentrations greater than 10 μM. asm.org Specifically, S. aureus strains showed a Minimum Inhibitory Concentration (MIC) of 15 μM, while S. epidermidis strains had higher MICs ranging from 30 to 65 μM. asm.org

Other synthetic furanone derivatives have also shown antimicrobial potential. A chiral sulfone derivative of 2(5H)-furanone demonstrated highly specific antibacterial activity against Gram-positive bacteria, including S. aureus, S. epidermidis, B. cereus, and B. subtilis, with MICs between 8–16 μg/mL, while Gram-negative bacteria remained unaffected at concentrations up to 128 μg/mL. nih.gov Furthermore, some furanone derivatives have shown antifungal activity against species like Candida albicans. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Furanone Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Staphylococcus aureus | 15 μM asm.org |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Staphylococcus epidermidis | 30-65 μM asm.org |

| Chiral 2(5H)-furanone sulfone derivative | S. aureus, S. epidermidis, B. cereus, B. subtilis | 8-16 µg/mL nih.gov |

| l-Borneol possessing 2(5H)-furanone derivative (F131) | S. aureus | 16 µg/mL nih.gov |

| l-Borneol possessing 2(5H)-furanone derivative (F131) | Candida albicans | 64 µg/mL nih.gov |

Interaction with Cellular and Molecular Targets

The biological effects of 5-Butyl-2(3H)-furanone and its analogs stem from their interactions with specific cellular and molecular components, leading to the modulation of biological pathways.

Enzyme Modulation and Inhibition Profiles

As previously mentioned, a key molecular target of (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone is the LuxR-type transcriptional regulator protein. nih.gov By decreasing the DNA-binding activity of LuxR, the furanone effectively inhibits the expression of a suite of genes controlled by quorum sensing. nih.gov This represents a significant mode of enzyme/protein modulation.

While detailed enzymatic inhibition profiles for the parent compound this compound are not extensively documented, the mechanism observed for its brominated derivative suggests that furanones can act as specific inhibitors of regulatory proteins in bacteria. In Pseudomonas aeruginosa, this brominated furanone was also shown to influence the quorum-sensing machinery, although in this case, it stimulated siderophore synthesis, indicating a complex interaction with the regulatory network. nih.gov

Antioxidant Activity and Oxidative Stress Pathways in Non-Human Models

Certain furanone derivatives have been investigated for their potential as antioxidants. For example, novel synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have been shown to be powerful antioxidants, with activities including scavenging of DPPH radicals, quenching superoxide (B77818) anions, and inhibiting lipid peroxidation. nih.gov The antioxidant capacity of these compounds was found to be correlated with their molecular structure, specifically the electronic properties and lipophilicity. nih.gov

Another furanone derivative, dihydro-5-methyl-5-(2-methylpropyl)-2(3H)-furanone, has also been noted for its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. While direct and extensive data on the antioxidant activity of this compound itself is limited, γ-octalactone (5-butyldihydro-2(3H)-furanone) has been identified in extracts with demonstrated antioxidant properties. scispace.com The furanone ring structure is considered to play a role in the ability to stabilize free radicals.

Comparative Biological Profiling with Related Furanone Analogues

The biological activity of this compound and its analogues is a subject of considerable scientific inquiry, particularly concerning their ability to interfere with bacterial communication, a process known as quorum sensing (QS). The structure of the furanone core and the nature of its substituents are critical determinants of its inhibitory potential.

Research has demonstrated that structural modifications to the furanone molecule, such as the introduction of halogens and variations in the length of the alkyl chain at the C3 position, significantly influence its biological efficacy. For instance, many natural and synthetic 2(5H)-furanone derivatives have been shown to inhibit biofilm formation by a range of both Gram-positive and Gram-negative bacteria. nih.gov

A key finding in the study of furanone analogues is the importance of halogenation for potent biological activity. The presence of a bromine atom on the exocyclic vinyl group is often necessary for significant efficacy. ucc.ie Non-halogenated furanones, in contrast, may show a marked reduction or absence of quorum sensing inhibitory effects. ucc.ie

The length of the alkyl side chain at the C3 position also plays a crucial role. Studies have shown that molecules with ethyl, butyl, and hexyl side chains can inhibit biofilm formation without affecting bacterial growth. However, longer chains at this position may lead to a loss of this inhibitory activity. ucc.ie

One of the most extensively studied brominated furanones is (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, a natural product isolated from the marine alga Delisea pulchra. researchgate.netmdpi.com This compound has been shown to be a non-specific inhibitor of quorum sensing. researchgate.net Its mechanism of action in Vibrio harveyi involves blocking all three channels of the quorum sensing system and rendering the master regulator protein LuxR unable to bind to the promoter sequences of quorum sensing-regulated genes. nih.govpsu.edu This interference with a key transcriptional regulator highlights the potential of furanone analogues to disrupt bacterial communication at a fundamental level. nih.gov

The inhibitory effects of furanone analogues have been quantified in various studies. For example, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to completely inhibit the swarming motility of Escherichia coli at a concentration of 13 µg/cm² without affecting its growth rate. researchgate.net At a concentration of 60 µg/ml, it inhibited E. coli biofilm formation, leading to a 55% decrease in thickness and an 87% reduction in the percentage of live cells. researchgate.net

Comparative studies have also revealed that even minor structural changes can lead to significant differences in activity. For instance, the presence of a hydroxyl group on the C3-alkyl chain can confer greater inhibitory activity than an acetoxy group, which in turn is more active than a hydrogen atom. ucc.ie

The following tables summarize the comparative biological activities of various furanone analogues based on published research findings.

Table 1: Comparative Activity of Furanone Analogues on Salmonella enterica serovar Typhimurium Biofilm Formation

| Furanone Analogue | Side Chain at C3 | Effect on Biofilm Formation | Impact on Bacterial Growth |

| Analogue 1 | Ethyl | Inhibition observed | No impact on planktonic growth |

| Analogue 2 | Butyl | Inhibition observed | No impact on planktonic growth |

| Analogue 3 | Hexyl | Inhibition observed | No impact on planktonic growth |

| Analogue 4 | Longer chains | No reduction observed | Not specified |

| Non-halogenated furanone | Not specified | No QS effect | Not specified |

| Data sourced from studies on halogenated furanones, highlighting the importance of the C3 side chain length. ucc.ie |

Table 2: Inhibitory Effects of (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone on E. coli

| Activity | Concentration | Result |

| Swarming Motility | 13 µg/cm² | Complete inhibition |

| Growth Rate | 13-52 µg/cm² | No inhibition |

| Biofilm Formation | 60 µg/ml | 55% decrease in thickness |

| Live Cells in Biofilm | 60 µg/ml | 87% decrease |

| This natural furanone demonstrates potent anti-biofilm and anti-motility effects without being toxic to the bacteria. researchgate.net |

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Butyl 2 3h Furanone

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating 5-Butyl-2(3H)-furanone from other volatile and semi-volatile compounds present in a sample. The choice of chromatographic technique is dictated by the complexity of the sample matrix and the analytical objectives.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. plos.org When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative and qualitative information. The compound is separated from others based on its boiling point and interaction with the stationary phase of the GC column. For instance, in the analysis of jujube extract, 5-Butyldihydro-2(3H)-furanone was identified using a DB-WAXetr capillary column with the oven temperature programmed to increase from 50°C to 240°C. nih.gov

High-performance liquid chromatography (HPLC) can also be employed, particularly for the analysis of less volatile precursors or derivatives of this compound. Chiral HPLC, using a chiral stationary phase, is especially valuable for separating the different stereoisomers of related compounds, which is critical as they can possess distinct sensory properties.

Table 1: Exemplary Gas Chromatography (GC) Parameters for Furanone Analysis

| Parameter | Setting |

|---|---|

| Instrument | Agilent 7890A GC with 5975C MS detector nih.gov |

| Column | DB-WAXetr capillary column (60 m × 0.25 mm, 0.25-μm) nih.gov |

| Injector Temperature | 250°C nih.gov |

| Oven Program | 50°C (1 min), then to 240°C at 5°C/min, hold for 10 min nih.gov |

| Carrier Gas | Helium at 1 mL/min nih.gov |

| Injection Mode | Splitless nih.gov |

For exceptionally complex samples, such as those encountered in food aroma or metabolomics research, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. plos.orgnih.gov In GCxGC, the sample undergoes two distinct chromatographic separations using columns with different stationary phases. plos.org This results in a two-dimensional chromatogram with greatly improved resolution, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. nih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS is a powerful tool for the non-targeted analysis and identification of trace components, including this compound, in intricate matrices like coffee and hazelnuts. nih.govunito.itnih.gov

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its sensitive quantification.

Mass spectrometry, particularly when coupled with GC, is the gold standard for the identification of volatile compounds. The electron ionization (EI) mass spectrum of this compound and its derivatives shows characteristic fragmentation patterns that serve as a chemical fingerprint. nist.govnist.gov For the related compound cis-5-Butyl-4-methyldihydro-2(3H)-furanone, a molecular ion peak [M+] at an m/z of 156 is indicative of its molecular weight.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is particularly useful for trace analysis in complex matrices. In MS/MS, a specific ion from the first mass spectrometer is selected and then fragmented to produce a secondary mass spectrum. This technique has been instrumental in identifying precursors of related lactones in natural extracts. thegoodscentscompany.com

Table 2: Key Mass Spectral Data for Furanone Identification

| Compound | Ionization Mode | Key Fragment Ions (m/z) |

|---|---|---|

| 5-Butyldihydro-2(3H)-furanone | Electron Ionization | 85 (base peak), 41, 43, 55, 29, 27 |

| cis-5-Butyl-4-methyldihydro-2(3H)-furanone | Electron Ionization | 99 (base peak), 41, 43, 57, 29, 55 nist.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For example, in the ¹³C NMR spectrum of a related furanone, the carbonyl carbon of the lactone ring typically appears at a chemical shift of around 170-175 ppm.

Advanced NMR techniques, such as heteronuclear 2D selective J-resolved NMR, can be used to determine coupling constants between protons and carbons, which is invaluable for assigning the stereochemistry of substituted lactones. rsc.org This level of detail is crucial for distinguishing between isomers that may have different biological activities or sensory properties.

Sample Preparation and Extraction Techniques for Diverse Matrices

The effective extraction of this compound from its sample matrix is a critical first step in its analysis. The choice of extraction technique depends on the nature of the sample (e.g., liquid, solid, high-fat) and the volatility of the target analyte. pfigueiredo.orgmdpi.com

Commonly used techniques include:

Solid-Phase Microextraction (SPME) : A solvent-free method that uses a coated fiber to adsorb volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid sample. pfigueiredo.orgmdpi.comresearchgate.net It is widely used in food flavor analysis due to its simplicity and sensitivity. pfigueiredo.orgresearchgate.net

Solvent Extraction (SE) : A traditional method involving the use of an organic solvent to extract the analytes from the sample. mdpi.com

Steam Distillation-Extraction (SDE) : A technique that combines steam distillation with solvent extraction, suitable for isolating volatile compounds from complex matrices. nih.gov

High-Capacity Sorptive Extraction : This technique utilizes a probe with a large volume of sorbent phase to extract and concentrate volatile and semi-volatile compounds from liquid or solid samples, offering enhanced sensitivity for trace components. chromatographyonline.com

The selection and optimization of the extraction method are crucial to ensure a representative recovery of this compound for accurate and reliable analysis. pfigueiredo.orgmdpi.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique widely employed for the analysis of volatile and semi-volatile organic compounds. nih.gov It integrates sampling, extraction, and concentration into a single step. The principle involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the sample or its headspace. Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS). nih.gov

The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For furanones and other volatile compounds of medium to high molecular weight, multiphase fibers are often preferred. researchgate.net A common choice is the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which combines the properties of different polymers to effectively trap a wide range of analytes. researchgate.netnih.govmdpi.com The DVB/CAR/PDMS fiber has demonstrated good performance for extracting volatiles from various food matrices, including dry-cured ham and honey. researchgate.netmdpi.com In some applications, other fibers like PDMS/DVB have also been utilized. nih.gov

Several studies have successfully applied Headspace SPME (HS-SPME) coupled with GC-MS for the analysis of this compound in different products. For instance, in the analysis of dry-cured ham, HS-SPME with a DVB/CAR/PDMS fiber was used to extract headspace volatiles, leading to the identification of 5-butyldihydro-2(3H)-furanone as a potential quality parameter in Iberian and Italian hams. researchgate.net Similarly, this lactone has been identified in the volatile profile of Baijiu Daqu using HS-SPME-GC-MS. nih.gov The technique has also been applied to characterize the aroma compounds in noble rotted grape berries and Aszú wines, where dihydro-5-butyl-2(3H)-furanone was specifically associated with Tokaji Aszú noble rot wines. researchgate.net

The optimization of SPME parameters is crucial for achieving high sensitivity and reproducibility. Key parameters include extraction temperature, extraction time, and sample incubation time. researchgate.net For example, in the analysis of strawberry aroma, an extraction temperature of 40°C and an extraction time of 30 minutes with a DVB/CAR/PDMS fiber were found to be optimal. researchgate.net For Baijiu Daqu, an extraction temperature of 50°C and an extraction time of 40 minutes were selected. nih.gov

Table 1: Application of SPME in the Analysis of this compound and Related Compounds

| Matrix | SPME Fiber Type | Extraction Conditions | Detection Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Dry-Cured Ham | 1 cm-50/30 µm DVB/CAR/PDMS | Headspace extraction | GC-MS | 5-butyldihydro-2(3H)-furanone found in Iberian and Italian hams, suggested as a quality parameter. | researchgate.net |

| Baijiu Daqu | 50/30 µm DVB/CAR/PDMS | 50°C for 40 min | GC-MS/O | 5-Butyldihydro-2(3H)-furanone was identified as a volatile component. | nih.gov |

| Strawberry | 50/30 µm DVB/CAR/PDMS | 40°C for 30 min | Fast GC-MS | Optimization of SPME conditions for high-throughput analysis of strawberry aroma. | researchgate.net |

| Italian Honey | 2 cm DVB/CAR/PDMS | 60°C for 5 min | GC-MS | Characterization of volatile composition for authentication. | mdpi.com |

| Milk-flavored White Tea | 1 cm, 65 µm PDMS/DVB | 80°C for 60 min | GC-TOFMS | Dihydro-5-pentyl-2(3H)-furanone identified as a key aroma compound. | nih.gov |

| Soy Sauce | - | - | GC-MS | Furan(one)s were among the quantified volatile compounds during moromi fermentation. | mdpi.com |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique for isolating aroma compounds from liquid samples. oregonstate.edu It is based on the principle of partitioning solutes between two immiscible liquid phases. researchgate.net In the context of analyzing this compound, LLE is often employed to extract the compound from aqueous matrices, such as wine or fruit juice, into an organic solvent. oregonstate.edunih.gov

The choice of solvent is a critical parameter in LLE, as it determines the extraction efficiency. The selected solvent should have a high affinity for the target analyte and be immiscible with the sample matrix. Dichloromethane (B109758) is a commonly used solvent for the extraction of lactones and other volatile compounds from alcoholic beverages due to its effectiveness in extracting a broad range of compounds. nih.govkpfu.ru For instance, LLE with dichloromethane has been successfully used to isolate sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) from Madeira wines prior to GC-MS analysis. nih.gov In other applications, ethyl acetate (B1210297) has been used as the extraction solvent. ehu.es

LLE is often followed by a concentration step to increase the analyte concentration before instrumental analysis. This can be achieved using techniques such as Kuderna-Danish evaporation. kpfu.ru A study comparing different sample preparation methods for brandy analysis found that LLE with dichloromethane was the most suitable in terms of the number of identified compounds, extracting over 240 different substances. kpfu.ru

While LLE is a robust and effective technique, it can be time-consuming and require large volumes of organic solvents, which may pose environmental and health concerns. researchgate.net To address these limitations, miniaturized LLE methods have been developed. These methods use significantly smaller volumes of solvents, making the process more environmentally friendly and often faster. For example, a miniaturized LLE method has been developed for the rapid determination of sotolon in fortified wines. nih.gov

Table 2: Research Findings Using LLE for the Analysis of Furanones

| Matrix | Extraction Solvent | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Madeira Wines | Dichloromethane | GC-MS | Isolation of sotolon to study its formation during wine aging. The method showed good reproducibility (4.9% RSD). | nih.gov |

| Brandy | Dichloromethane | GC-MS, GC-FID | LLE was found to be the most effective method in terms of the number of extracted compounds compared to direct injection, headspace, and SPME. | kpfu.ru |

| Fortified Wines | - | LC-MS/MS | A miniaturized LLE method was developed for the rapid and sensitive quantification of sotolon, with a limit of quantification of 0.04 µg/L. | nih.gov |

| Blackberries | - | LLE | LLE is noted as a simple and efficient approach for aroma isolation in various berries. | oregonstate.edu |

Structure Activity Relationship Sar Studies and Rational Design of Furanone Compounds

Correlating Structural Features with Biological Activities (e.g., antimicrobial, quorum quenching)

The biological activity of furanone derivatives is intrinsically linked to their chemical structure. Key features such as the length of alkyl chains, the presence and position of halogens, and the nature of substituents on the furanone ring play a determining role in their antimicrobial and quorum quenching (QQ) capabilities.

Furanones are structural analogs of natural bacterial signaling molecules called autoinducers (AIs), which allows them to interfere with quorum sensing, a process that regulates gene expression in bacteria, including virulence and biofilm formation. nih.govresearchgate.net

Key Structural Correlations:

Alkyl Chain Length: The length of the alkyl chain at the C-3 position significantly influences activity. For instance, furanones with shorter alkyl side chains demonstrate strong binding to the RhlR quorum-sensing receptor in Pseudomonas aeruginosa. nih.govnih.gov Conversely, derivatives with alkyl chains longer than six carbons may show no inhibitory activity, potentially due to poor aqueous solubility. ucc.ie Studies on a series of homologues showed that a hexyl chain at the C-3 position conferred slightly better activity against S. typhimurium than shorter propyl or butyl chains. ucc.ie

Halogenation: The presence of halogens, particularly bromine, is often essential for potent biological activity. ucc.ie Halogenation can enhance the binding of furanone compounds to various QS receptors like LasR, RhlR, and PqsR. nih.govnih.gov For example, the natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone is a well-documented quorum sensing disrupter. nih.govresearchgate.netpsu.edu Its efficacy is tied to the bromine atoms; the absence of any halogen on similar furanone structures can lead to a complete loss of QS inhibition. ucc.ie The monobrominated methylene (B1212753) group and an additional bromine at the 4-position of the ring are noted as important features for activity. ucc.ie

Substituents on the Ring: The type of substituent on the furanone ring can fine-tune the biological effect. The presence of a hydroxyl group on the C3-alkyl chain can lead to greater inhibitory activity compared to an acetoxy group or a simple hydrogen atom. ucc.ie Some synthetic 2(5H)-furanone derivatives containing bulky fragments like l-borneol or terpene moieties have shown significant antimicrobial and biofilm-preventing activity against various bacteria, including Staphylococcus aureus. mdpi.comnih.gov

Table 1: Structure-Activity Relationship of Furanone Derivatives

| Structural Feature | Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| C-3 Alkyl Chain | Shorter chains (e.g., butyl) | Strong binding to RhlR QS receptor. | nih.govnih.gov |

| C-3 Alkyl Chain | Hexyl chain | Slightly better activity against S. typhimurium compared to propyl or butyl. | ucc.ie |

| C-3 Alkyl Chain | Chains longer than six carbons | Loss of activity, possibly due to low solubility. | ucc.ie |

| Halogenation | Presence of bromine (e.g., on exocyclic vinyl group) | Considered necessary for efficacy in quorum sensing inhibition. Enhances binding to LasR, PqsR, and RhlR. | nih.govucc.ie |

| Halogenation | Non-halogenated | Absence of quorum sensing inhibitory effect. | ucc.ie |

| C3-Alkyl Chain Substituent | Hydroxyl group | Greater inhibitory activity than acetoxy group or hydrogen. | ucc.ie |

Computational Approaches in SAR Analysis

Computational methods are indispensable tools for elucidating the complex structure-activity relationships of furanone compounds. Techniques like QSAR, molecular docking, and molecular dynamics simulations provide detailed insights into how these molecules interact with their biological targets, thereby guiding the design of more effective derivatives.

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. core.ac.uk For furanone derivatives, both 2D and 3D QSAR models have been developed to predict their potential as antibacterial agents and inhibitors of other biological targets. researchgate.netneliti.comijpda.org

In a 3D-QSAR study on furanone derivatives for antibacterial activity, the k-nearest neighbor molecular field analysis (kNN-MFA) approach was used. neliti.comijpda.org This method generates models based on electrostatic and steric fields around the aligned molecules. ijpda.org The resulting QSAR model for antibacterial furanones showed a good correlation coefficient (r² = 0.8699) and internal predictive ability (q² = 0.822), indicating a robust and reliable model. ijpda.org Such models help identify key physicochemical properties that are critical for activity. For example, studies on furanones as COX-2 inhibitors have highlighted that descriptors like polar surface area and the number of oxygen atoms play a significant role, and that electrostatic parameters can be crucial for inhibitory action. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (like a furanone derivative) and its protein target at the molecular level. nih.govresearchgate.net

These methods have been extensively applied to study the quorum-quenching activity of furanones. By docking furanone derivatives into the binding sites of QS receptors such as LasR, RhlR, and PqsR in P. aeruginosa, researchers can predict their binding affinity and orientation. nih.govresearchgate.netnih.gov Studies have shown that furanones, being structural analogs of the native autoinducer molecules, can fit into the same binding pockets on these receptors. nih.gov

Key findings from docking and MD simulations include:

Binding Affinity: The order of binding affinity for marine-derived furanones to QS receptors often follows LasR > RhlR > PqsR. nih.govresearchgate.net

Stability: Furanone derivatives exhibit remarkable stability within the binding sites of LasR and RhlR, which is consistent with their role as competitive inhibitors. nih.govnih.gov

Structural Influence: Furanones with shorter alkyl side chains fit well within the binding pocket of RhlR, while the presence of halogens improves binding against various receptors. nih.gov PqsR, which has a more hydrophobic binding site and a structurally different native ligand, generally shows weaker binding to furanones. nih.govnih.gov

MD simulations further complement docking studies by providing insights into the dynamic stability of the ligand-receptor complex over time. For example, simulations of furanone-like compounds bound to LasR and PqsR have revealed sustained stability within the active sites, confirming them as promising candidates for inhibition. researchgate.net

Table 2: Summary of Molecular Docking Studies on Furanone Derivatives

| Furanone Derivative Type | Protein Target | Key Finding | Reference |

|---|---|---|---|

| Marine-derived furanones | LasR, RhlR, PqsR (from P. aeruginosa) | Binding order is LasR > RhlR > PqsR. Halogens improve binding. Shorter alkyl chains favor RhlR binding. | nih.govresearchgate.netnih.gov |

| Fungal Polyketides (incl. furanones) | LasR, PqsR (from P. aeruginosa) | Ketidocillinone B and C showed high binding affinities and sustained stability in MD simulations. | researchgate.net |

| Benzimidazole-furanones | VEGFR (Vascular Endothelial Growth Factor Receptor) | Docking scores corroborated well with experimental anticancer activity. | nu.edu.om |

| Benzothiazole-furanones | VEGFR-2 | Identified compounds as potential VEGFR-2 kinase inhibitors, consistent with in vitro cytotoxicity. | ingentaconnect.com |

Design Principles for Novel Furanone-Based Scaffolds

The furanone ring serves as a valuable and versatile scaffold for the design and development of new therapeutic agents. researchgate.netrsc.org Insights from SAR and computational studies have established several key principles for designing novel furanone-based compounds with enhanced biological activity.

Mimicking Natural Ligands: Since furanones are structural analogs of bacterial autoinducers, they can be rationally designed to act as antagonists for QS receptors. This provides a molecular basis for creating potent inhibitors of bacterial communication. nih.govresearchgate.net

Strategic Halogenation: The inclusion of bromine or other halogens is a critical design element for enhancing quorum quenching and antimicrobial activity. The position and number of halogen atoms can be optimized to improve binding affinity and efficacy. nih.govucc.ie

Introduction of Bulky Pharmacophores: To overcome challenges like drug efflux, which can lead to resistance, newer agents can be designed with bulkier pharmacophores. The development of quinoline-furanone hybrids is one such strategy, where the bulky quinoline (B57606) moiety is attached to the furanone scaffold to create more robust antimalarial agents. nih.govresearchgate.net

Modification of Side Chains: The length and functionality of the alkyl side chain at the C-3 position are crucial for tuning activity. Optimizing the chain length and introducing functional groups like hydroxyls can lead to improved potency and better physicochemical properties. ucc.ie

Hybridization and Fusion: The furanone nucleus can be fused or linked with other heterocyclic systems to create novel scaffolds with unique therapeutic profiles. researchgate.net For example, furo[3,4-c]quinolin-3(1H)-ones represent a novel fused heterocyclic scaffold synthesized from furanone derivatives. researchgate.net

By applying these principles, medicinal chemists can rationally design and synthesize new generations of furanone-based compounds with improved activity against a range of diseases. researchgate.net

Environmental Fate and Biotransformation of 5 Butyl 2 3h Furanone

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of 5-Butyl-2(3H)-furanone is anticipated to be a primary mechanism of its removal from both aquatic and terrestrial environments. While direct studies on this specific compound are not extensively available, the degradation pathways can be inferred from research on structurally related lactones. The core of its biodegradation is the enzymatic cleavage of the lactone ring, a process that is widespread in the microbial world.

Aerobic Degradation:

Under aerobic conditions, the principal pathway for the degradation of this compound is expected to be initiated by the enzymatic hydrolysis of the ester bond in the furanone ring. This reaction is catalyzed by lactonases or esterases, leading to the opening of the ring and the formation of 4-hydroxyoctanoic acid. This initial step eliminates the cyclic structure of the parent compound.

Following the initial hydrolysis, the resulting 4-hydroxyoctanoic acid is susceptible to further degradation through the β-oxidation pathway. This metabolic process involves the sequential removal of two-carbon units from the fatty acid chain. Recent research has elucidated that 4-hydroxy fatty acids can be channeled into mitochondrial and peroxisomal β-oxidation by the action of specific enzymes like ACAD10 and ACAD11, which facilitate this entry. nih.gov This process would ultimately lead to the complete mineralization of the compound to carbon dioxide and water.

Anaerobic Degradation:

Information regarding the anaerobic biodegradation of this compound is limited. However, studies on other biodegradable polyesters, such as polyhydroxyalkanoates (PHAs), indicate that anaerobic degradation in environments like sediments is a viable process. acs.org It is plausible that under anaerobic conditions, the lactone ring could be hydrolyzed, and the resulting hydroxy acid could be fermented or otherwise metabolized by anaerobic microbial consortia. The specific intermediates and end products of anaerobic degradation of this compound, however, require further investigation.

A diverse array of microorganisms possesses the enzymatic machinery to degrade lactones, suggesting that various microbial communities in soil and water can contribute to the biotransformation of this compound. While specific microbes responsible for the degradation of this particular furanone have not been isolated, studies on other lactones, such as N-acyl homoserine lactones, provide insight into the types of microorganisms likely involved.

Several bacterial genera have been identified as capable of degrading lactones, including:

Sphingomonas

Diaphorobacter

Acidovorax

Stenotrophomonas

Mycobacterium acs.org

Fungi are also known to be significant degraders of lactones. Root-associated fungi in forest environments have demonstrated the ability to degrade N-acyl homoserine lactones through lactonase activity. acs.org This capability is widespread among various fungal species, which are key players in the decomposition of organic matter in terrestrial ecosystems. The biotransformation of lactones is a recognized metabolic capability of many microbial species. mdpi.com

Environmental Persistence and Mobility in Different Media

The environmental persistence and mobility of this compound are influenced by its physicochemical properties and its susceptibility to degradation.

The octanol-water partition coefficient (Log K_ow_) is a key parameter for assessing a chemical's tendency to partition between organic matter (like soil or sediment) and water, as well as its potential for bioaccumulation. A predicted XlogP3 value of 1.9 for this compound suggests a moderate potential for partitioning into organic phases. nih.gov Chemicals with a Log K_ow_ in this range are generally considered to have low to moderate potential for bioaccumulation and may exhibit some mobility in soil, though this would be attenuated by biodegradation.

The water solubility of a compound also affects its mobility in the environment. While specific experimental data for this compound is not available, its structure suggests it would have some degree of water solubility, allowing it to be transported in aquatic systems and potentially leach through soil profiles. However, its degradation is likely to limit its long-range transport and persistence.

Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | nih.gov |

| Molecular Weight | 140.18 g/mol | nih.gov |

| XlogP3 (Predicted) | 1.9 | nih.gov |

Metabolites and Degradation Products in Environmental Contexts

The primary metabolite resulting from the initial biodegradation of this compound is expected to be 4-hydroxyoctanoic acid . This is formed through the hydrolytic cleavage of the lactone ring, a reaction catalyzed by microbial lactonases. acs.orgmdpi.com

Once formed, 4-hydroxyoctanoic acid is anticipated to enter the central metabolic pathways of microorganisms. The primary route for its further degradation is the β-oxidation spiral . This process systematically shortens the fatty acid chain, producing acetyl-CoA units. These acetyl-CoA units can then be funneled into the citric acid cycle for energy production and complete mineralization to CO₂ and H₂O under aerobic conditions. Studies on the metabolism of 4-hydroxy fatty acids confirm their entry into β-oxidation pathways. nih.gov

In addition to biotic degradation, abiotic processes such as photodegradation could potentially contribute to the transformation of this compound in the environment, especially in sunlit surface waters. The photolysis of other organic compounds in water can lead to the formation of various transformation products, including hydroxylated derivatives. nih.gov However, specific studies on the photodegradation of this compound are lacking.

Future Research Directions and Unexplored Potential of 5 Butyl 2 3h Furanone

Development of Advanced and Sustainable Synthetic Methodologies

The future of 5-Butyl-2(3H)-furanone synthesis lies in the development of more efficient and environmentally friendly processes. Traditional methods are giving way to innovative strategies that prioritize sustainability. One promising avenue is the use of heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves, which have been shown to be effective in the synthesis of related furanones like 5-hydroxy-2(5H)-furanone. rsc.org This approach offers advantages in terms of catalyst recovery and reuse, minimizing waste and environmental impact.

Another key area of development is the use of one-pot synthesis reactions. These multi-component reactions, often catalyzed by agents like silica (B1680970) sulfuric acid, allow for the construction of complex furanone derivatives in a single step from simple starting materials. nih.gov This not only improves efficiency but also reduces the need for intermediate purification steps, further contributing to a greener chemical process. The exploration of alternative energy sources, such as microwave and ultrasound irradiation, is also expected to play a role in accelerating reaction times and improving yields.

Discovery of Novel Biological Activities and Molecular Targets in Non-Human Systems

While furanones are known for their quorum sensing inhibition, future research will delve deeper into their diverse biological activities in non-human systems. A significant area of interest is their potential as antimicrobial and antifungal agents. nih.govontosight.ai For instance, certain 2(5H)-furanone derivatives have demonstrated notable activity against pathogenic bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Further investigation into the structure-activity relationships of these compounds could lead to the development of novel agents to combat antibiotic resistance.

The impact of furanones on quorum sensing in various bacteria remains a fertile ground for research. Studies on Vibrio harveyi have shown that (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing by preventing the binding of the master regulator protein LuxR(Vh) to its target DNA sequences. nih.govpsu.eduresearchgate.net Understanding the precise molecular interactions at play will be crucial for designing more potent and selective quorum sensing inhibitors. Additionally, the influence of furanones on processes like siderophore biosynthesis in bacteria such as Pseudomonas putida and Pseudomonas aeruginosa presents another exciting avenue for exploration. nih.govresearchgate.net

Application of Omics Technologies to Elucidate Biological Pathways

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will provide a systems-level understanding of how this compound and its analogs affect biological pathways. Transcriptomic analysis, for example, can reveal changes in gene expression in response to furanone exposure. In Vibrio harveyi, reverse transcriptase real-time PCR has been used to demonstrate that the furanone's effect is not on the mRNA levels of the quorum sensing regulator, but on the protein's activity. nih.govpsu.edu

Metabolomics will be instrumental in identifying the metabolic consequences of furanone treatment in various organisms. By analyzing the global changes in small molecule metabolites, researchers can map the metabolic networks perturbed by the compound. This information can help to identify novel molecular targets and understand the broader physiological effects of furanones.

Integrative Computational and Experimental Research Frameworks

The synergy between computational modeling and experimental validation will be pivotal in accelerating the discovery and development of new furanone-based applications. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for predicting the biological activity of furanone derivatives based on their chemical structure. researchgate.netnih.govresearchgate.net By identifying key molecular descriptors correlated with activity, QSAR models can guide the synthesis of more potent and selective compounds, saving time and resources.

Molecular docking and dynamics simulations will provide detailed insights into the binding interactions between furanones and their molecular targets. For example, these methods can be used to model the interaction of furanones with quorum sensing receptors or enzymes involved in microbial pathogenesis. This atomic-level understanding can inform the rational design of next-generation furanone derivatives with improved efficacy.

Exploration of Stereoisomeric Effects on Biological Activity and Environmental Fate

The stereochemistry of this compound and its derivatives can have a profound impact on their biological activity and environmental persistence. Many furanones possess chiral centers, meaning they can exist as different stereoisomers. nist.govncats.ionih.govnist.gov It is well-established that different stereoisomers of a molecule can exhibit distinct biological activities due to the stereospecific nature of biological receptors and enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Butyl-2(3H)-furanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally similar furanones (e.g., 4-[(4-methylthio)phenyl]-3-phenyl-2-(5H)-furanone) involves intermolecular condensation of precursor ketones under controlled conditions . For this compound, analogous strategies may employ lactonization of hydroxy acids or cyclization of γ-keto esters. Reaction parameters such as temperature, catalyst selection (e.g., acid/base), and solvent polarity critically impact regioselectivity and yield. For example, microwave-assisted pyrolysis has been used to optimize furanone derivatives by reducing side reactions and improving energy efficiency .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?

- Methodological Answer : Structural elucidation relies on a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. The NIST Chemistry WebBook provides reference data for analogous lactones, including 5-butyldihydro-4-methyl-2(3H)-furanone, with detailed 2D/3D electron density maps and HOMO-LUMO gap calculations to validate stereochemistry and electronic properties . Polarimetry can further confirm enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. How do computational studies elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal molecular orbital properties, including HOMO-LUMO gaps, ionization potentials, and electron affinity, which predict reactivity toward electrophiles/nucleophiles. For example, phenyl-substituted furanones exhibit narrower energy gaps (ΔE ≈ 4.5 eV) compared to methyl derivatives (ΔE ≈ 5.2 eV), suggesting enhanced antioxidative potential . Solvent-phase simulations (e.g., COSMO-RS) model solvation effects on stability and tautomeric equilibria .

Q. What mechanistic insights explain the antibacterial activity of this compound derivatives against resistant pathogens?

- Methodological Answer : Chlorinated furanone derivatives (e.g., 3,4-dichloro-5-hydroxy-2(5H)-furanone) disrupt bacterial biofilms by inhibiting quorum-sensing pathways. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., Cl) enhance electrophilicity, enabling covalent binding to cysteine residues in LuxR-type regulatory proteins . Minimum Inhibitory Concentration (MIC) assays against Pseudomonas aeruginosa and Staphylococcus aureus validate potency, with logP values optimized for membrane permeability .

Q. How can this compound serve as a platform chemical for bio-based C4 compounds?

- Methodological Answer : Furanones like 5-hydroxy-2(5H)-furanone are precursors to maleic acid and γ-butyrolactone via catalytic hydrogenation or oxidation . For this compound, analogous pathways could yield branched C4 derivatives through regioselective ring-opening reactions. Biocatalytic methods using immobilized lipases or ketoreductases may improve enantioselectivity for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.